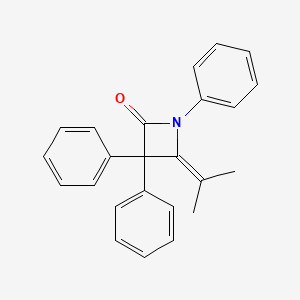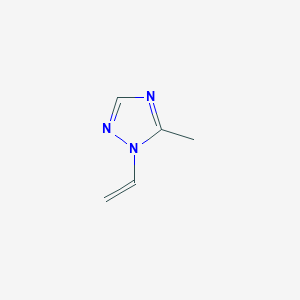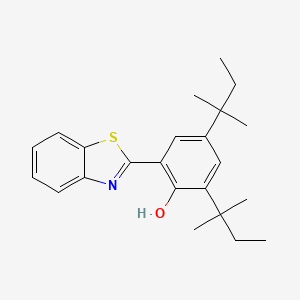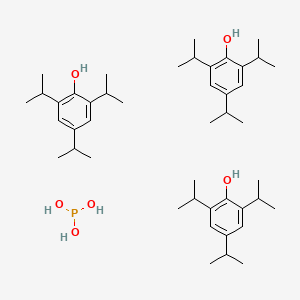
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol is an organic compound with the molecular formula C8H14Cl4O3 This compound is characterized by the presence of both acetic acid and a tetrachlorinated alcohol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol can be achieved through a multi-step process involving the chlorination of a precursor alcohol followed by esterification. One common method involves the chlorination of 4-methylpentan-2-ol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting tetrachlorinated alcohol is then esterified with acetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and esterification processes. The chlorination step is carried out in a controlled environment to ensure the selective formation of the tetrachlorinated intermediate. The esterification step is performed using acetic acid and a suitable acid catalyst, such as sulfuric acid, to drive the reaction to completion.
化学反应分析
Types of Reactions
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of 1,1,1,4-tetrachloro-4-methylpentan-2-one or 1,1,1,4-tetrachloro-4-methylpentanoic acid.
Reduction: Formation of 1,1,1,4-trichloro-4-methylpentan-2-ol or 1,1,1,4-dichloro-4-methylpentan-2-ol.
Substitution: Formation of 1,1,1,4-tetrachloro-4-methylpentan-2-amine or 1,1,1,4-tetrachloro-4-methylpentan-2-ol.
科学研究应用
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrachlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The ester group can also participate in hydrolysis reactions, releasing acetic acid and the tetrachlorinated alcohol, which can further interact with biological molecules.
相似化合物的比较
Similar Compounds
1,1,1,4-tetrachloro-4-methylpentan-2-one: Similar structure but with a ketone group instead of an alcohol.
1,1,1,4-tetrachloro-4-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
1,1,1,4-trichloro-4-methylpentan-2-ol: Similar structure but with one less chlorine atom.
Uniqueness
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol is unique due to its combination of a tetrachlorinated alcohol and an ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The presence of multiple chlorine atoms also enhances its potential as an antimicrobial agent and its ability to interact with biological targets.
属性
CAS 编号 |
84676-98-2 |
|---|---|
分子式 |
C8H14Cl4O3 |
分子量 |
300.0 g/mol |
IUPAC 名称 |
acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H10Cl4O.C2H4O2/c1-5(2,7)3-4(11)6(8,9)10;1-2(3)4/h4,11H,3H2,1-2H3;1H3,(H,3,4) |
InChI 键 |
ADFQVHVWPGDTGB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(C)(CC(C(Cl)(Cl)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


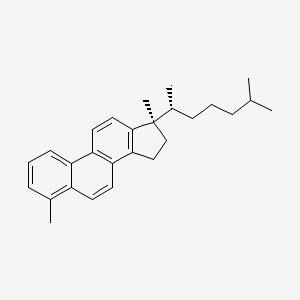
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
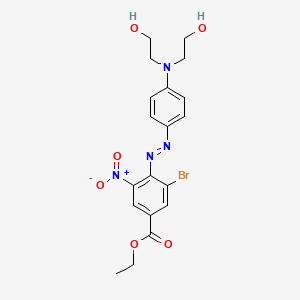
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
